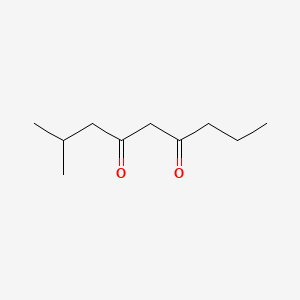
2-Methylnonane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonane-4,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its role in various chemical reactions and its presence in certain natural products, contributing to their aroma and flavor profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylnonane-4,6-dione can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2,4-pentanedione with 1-bromo-3-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diketone, followed by the addition of the alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylnonane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Methylnonane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s presence in natural products makes it a subject of study in flavor and fragrance research.
Medicine: While not a common pharmaceutical agent, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Methylnonane-4,6-dione involves its interaction with various molecular targets and pathways. As a diketone, it can form stable complexes with metal ions, which may influence its reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in flavor chemistry or potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylnonane-2,4-dione: Another diketone with similar structural features but different reactivity and applications.
2,4-Pentanedione: A simpler diketone often used as a precursor in the synthesis of more complex compounds.
2-Methyl-4,6-octanedione: A homologous compound with a similar structure but different chain length.
Uniqueness
2-Methylnonane-4,6-dione is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its presence in natural products and its role in various chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
5336-74-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-methylnonane-4,6-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-9(11)7-10(12)6-8(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
DDCLOUWVUPDZCM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


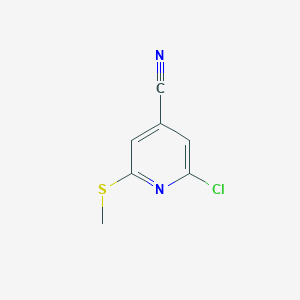
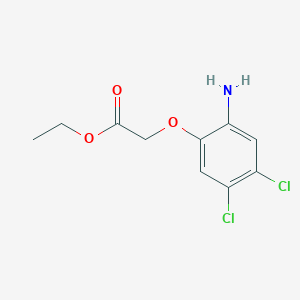
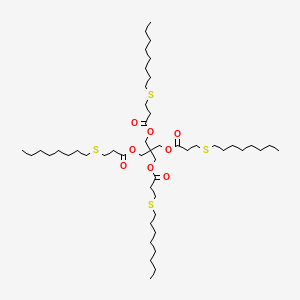
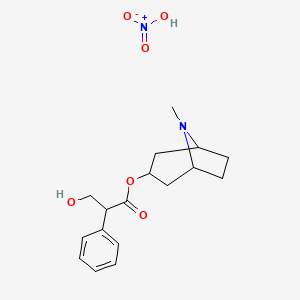

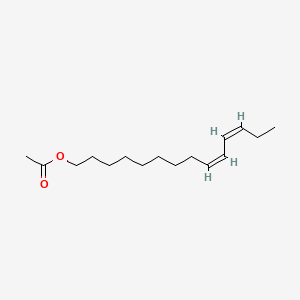
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

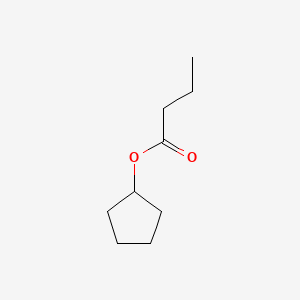
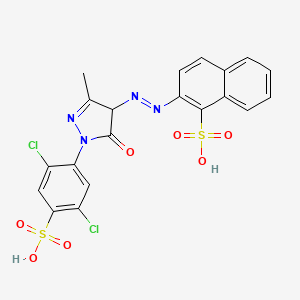
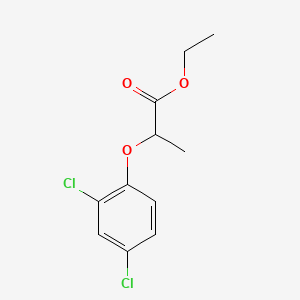
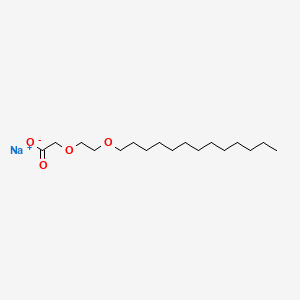
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
